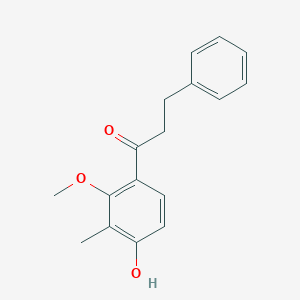
1-(4-Hydroxy-2-methoxy-3-methylphenyl)-3-phenylpropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Hydroxy-2-methoxy-3-methylphenyl)-3-phenylpropan-1-one is an organic compound with a complex structure that includes both phenolic and ketone functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Hydroxy-2-methoxy-3-methylphenyl)-3-phenylpropan-1-one typically involves the condensation of appropriate aromatic aldehydes with ketones under acidic or basic conditions. The reaction may involve catalysts such as Lewis acids or bases to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-Hydroxy-2-methoxy-3-methylphenyl)-3-phenylpropan-1-one can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions such as Friedel-Crafts alkylation or acylation using aluminum chloride as a catalyst.
Major Products Formed
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Various substituted aromatic compounds depending on the substituents introduced.
Scientific Research Applications
1-(4-Hydroxy-2-methoxy-3-methylphenyl)-3-phenylpropan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as antimicrobial and anti-inflammatory activities.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(4-Hydroxy-2-methoxy-3-methylphenyl)-3-phenylpropan-1-one involves its interaction with various molecular targets. The phenolic group can participate in hydrogen bonding and electron transfer reactions, while the ketone group can act as an electrophile in various biochemical pathways. These interactions can modulate the activity of enzymes and receptors, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(4-Hydroxy-3-methylphenyl)ethanone: Shares a similar phenolic structure but lacks the methoxy and phenylpropanone groups.
4’-Hydroxy-3’-methylacetophenone: Similar in structure but differs in the position of the methoxy group and the presence of the acetophenone moiety.
Uniqueness
1-(4-Hydroxy-2-methoxy-3-methylphenyl)-3-phenylpropan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
61542-99-2 |
|---|---|
Molecular Formula |
C17H18O3 |
Molecular Weight |
270.32 g/mol |
IUPAC Name |
1-(4-hydroxy-2-methoxy-3-methylphenyl)-3-phenylpropan-1-one |
InChI |
InChI=1S/C17H18O3/c1-12-15(18)11-9-14(17(12)20-2)16(19)10-8-13-6-4-3-5-7-13/h3-7,9,11,18H,8,10H2,1-2H3 |
InChI Key |
NDCYWYVDFODIGB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1OC)C(=O)CCC2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















